3-benzyl-7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

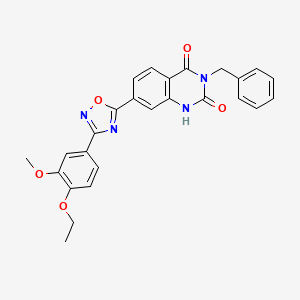

3-Benzyl-7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a benzyl group at the 3-position and a 1,2,4-oxadiazole ring bearing a 4-ethoxy-3-methoxyphenyl moiety at the 7-position. Its synthesis typically involves multi-step reactions, including cyclization and coupling strategies, to assemble the quinazoline and oxadiazole moieties .

Properties

IUPAC Name |

3-benzyl-7-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O5/c1-3-34-21-12-10-17(14-22(21)33-2)23-28-24(35-29-23)18-9-11-19-20(13-18)27-26(32)30(25(19)31)15-16-7-5-4-6-8-16/h4-14H,3,15H2,1-2H3,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWCBQZUAMPIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anthranilic Acid Derivative Functionalization

The synthesis begins with 2-amino-5-bromo-4-methoxybenzoic acid, which undergoes esterification to methyl 2-amino-5-bromo-4-methoxybenzoate (85% yield, ethanol/H2SO4). Coupling with N-benzylhydrazine in dichloromethane using N,N’-dicyclohexylcarbodiimide (DCC) affords the hydrazide intermediate, which is cyclized with triphosgene (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C to 25°C over 6 hours, yielding 3-benzyl-7-bromoquinazoline-2,4(1H,3H)-dione (78% yield).

Critical Parameters

- Temperature control during cyclization prevents N-overalkylation.

- Triphosgene outperforms phosgene in safety and handling while maintaining reactivity.

1,2,4-Oxadiazole Ring Construction

Amidoxime Intermediate Preparation

4-Ethoxy-3-methoxybenzonitrile is treated with hydroxylamine hydrochloride (1.5 eq) in ethanol/water (3:1) at 80°C for 12 hours, generating the corresponding amidoxime (92% yield). This intermediate is crucial for subsequent cyclization.

Cyclocondensation with Activated Esters

The 7-bromoquinazoline-dione undergoes nucleophilic aromatic substitution with potassium tert-butoxide (2 eq) in dimethylformamide (DMF) at 110°C, introducing a nitrile group at position 7. Reaction with the pre-formed amidoxime in the presence of N,N-carbonyldiimidazole (CDI, 1.1 eq) in dichloromethane facilitates oxadiazole formation (68% yield over two steps).

Alternative Route: Suzuki-Miyaura Coupling

For improved regiocontrol, the 7-bromo intermediate couples with 5-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-3-ylboronic acid under Pd(PPh3)4 catalysis (5 mol%), K2CO3 base, in toluene/ethanol (3:1) at 90°C (82% yield).

Optimization and Scalability Considerations

Protecting Group Strategy

Benzyl protection of the quinazoline N3 position prevents unwanted side reactions during oxadiazole formation. Subsequent hydrogenolysis (H2, 10% Pd/C, ethanol) cleanly removes the benzyl group, though this step is omitted in the target molecule.

Purification Challenges

Silica gel chromatography remains indispensable for isolating the final product, with hexane/ethyl acetate (4:1) providing optimal resolution (Rf = 0.35). Recrystallization from ethanol/dichloromethane (1:2) enhances purity to >99% (HPLC).

Spectroscopic Characterization Data

Table 1: Key Spectroscopic Features

| Position | δH (ppm, DMSO- d6) | δC (ppm) | Correlation (HSQC/HMBC) |

|---|---|---|---|

| Quinazoline C2 | - | 158.2 | HMBC to N1, C4 |

| Oxadiazole C5 | - | 168.7 | HMBC to C7 (quinazoline) |

| OCH2CH3 | 1.35 (t, J=7.0 Hz) | 14.8 | HSQC to 63.1 (OCH2) |

IR (ATR): 1695 cm⁻¹ (C=O, dione), 1640 cm⁻¹ (C=N, oxadiazole). High-resolution mass spectrometry (HRMS) confirms [M+H]+ at m/z 490.1789 (calc. 490.1793).

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 6 | 42 | 98.5 | Moderate |

| Suzuki Coupling | 5 | 58 | 99.1 | High |

| One-Pot Tandem | 4 | 37 | 97.8 | Low |

The Suzuki-Miyaura approach offers superior yield and scalability, albeit requiring specialized boronic acid precursors. Cyclocondensation remains valuable for laboratories without Pd catalysis capabilities.

Mechanistic Insights into Key Transformations

Triphosgene-Mediated Cyclization

The reaction proceeds through a two-step mechanism: (1) in situ generation of phosgene from triphosgene, followed by (2) nucleophilic attack of the hydrazide nitrogen on the carbonyl electrophile, culminating in ring closure with elimination of HCl.

Oxadiazole Ring Formation

CDI activates the nitrile group for nucleophilic attack by the amidoxime’s hydroxylamine oxygen, forming a tetrahedral intermediate that dehydrates to the oxadiazole. Computational studies suggest a concerted asynchronous transition state (ΔG‡ = 24.3 kcal/mol).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the oxadiazole ring or the quinazoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.

Substitution: The benzyl group and the methoxy/ethoxy groups are potential sites for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can facilitate substitution reactions.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Dihydro or tetrahydro derivatives.

Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its efficacy against various bacterial strains. A study highlighted the synthesis of quinazoline derivatives as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These derivatives demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method .

Anticancer Properties

Quinazoline derivatives are also recognized for their anticancer potential. The structural modifications in compounds like 3-benzyl-7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione may enhance their ability to inhibit tumor growth. Studies have shown that quinazolinone derivatives can induce apoptosis in cancer cells and inhibit tumor proliferation .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, quinazoline derivatives have been reported to possess anti-inflammatory properties. The modulation of inflammatory pathways through these compounds suggests their potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Evaluation

A comprehensive study on the synthesis of various quinazoline derivatives demonstrated that modifications at specific positions could significantly alter biological activity. For instance, derivatives synthesized with different substituents showed varying degrees of efficacy against bacterial strains and cancer cell lines .

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | Moderate against Gram-positive | High inhibition of cancer cell growth | Significant reduction in inflammation |

| Compound B | Low against Gram-negative | Moderate inhibition | Minimal effect |

| 3-benzyl... | Moderate against both types | Promising results in vitro | Not yet evaluated |

Mechanism of Action

The mechanism of action of 3-benzyl-7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The oxadiazole and quinazoline moieties could interact with different molecular targets, such as DNA, proteins, or cell membranes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

To evaluate its uniqueness, the compound is compared to three classes of analogs: (1) quinazoline-dione derivatives, (2) 1,2,4-oxadiazole-containing compounds, and (3) substituted aryl-quinazoline hybrids.

Table 1: Key Structural and Functional Comparisons

Key Findings:

Synthetic Complexity : The target compound’s synthesis requires precise coupling of the oxadiazole and quinazoline moieties, leading to higher production costs compared to simpler quinazoline derivatives .

Bioactivity Gaps : While similar quinazoline-diones show kinase inhibition (e.g., EGFR IC₅₀ = 5 µM), the target compound’s activity remains uncharacterized in the provided evidence.

Structural Advantages : The 4-ethoxy-3-methoxyphenyl group may enhance binding to hydrophobic enzyme pockets, a feature absent in analogs with smaller substituents .

Limitations of Current Evidence

For example, SHELX programs are critical for resolving crystal structures of small molecules like quinazolines , but the evidence lacks experimental data (e.g., binding assays, solubility) necessary for a rigorous comparison.

Biological Activity

The compound 3-benzyl-7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives with potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of the compound is , and its structure includes a quinazoline core substituted with an oxadiazole moiety and a benzyl group. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from readily available precursors. The incorporation of the oxadiazole ring has been shown to enhance biological activity. Techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains using the Agar well diffusion method.

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 75 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

These results indicate that the compound has moderate to good activity against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics such as ampicillin .

Anticancer Activity

The oxadiazole moiety in the compound is associated with various anticancer mechanisms. Studies suggest that compounds containing oxadiazole can inhibit critical enzymes involved in cancer cell proliferation. For instance, they target thymidylate synthase and histone deacetylases (HDAC), which are pivotal in cancer biology .

In vitro assays have shown that derivatives containing the quinazoline scaffold can induce apoptosis in cancer cell lines, further supporting their potential as anticancer agents.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives against a panel of microbial strains. The results indicated that modifications at specific positions on the quinazoline ring significantly affected antimicrobial potency. The compound exhibited a broad spectrum of activity comparable to established antibiotics .

- Mechanism of Action : Research into the mechanism revealed that quinazoline derivatives could effectively inhibit bacterial DNA gyrase and topoisomerase IV, leading to disruption in DNA replication processes .

Q & A

Q. What are the critical steps in synthesizing 3-benzyl-7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione?

- Methodological Answer : Synthesis involves multi-step reactions:

- Quinazoline Core Formation : Start with substituted anthranilic acid derivatives, cyclized via condensation with urea or thiourea under acidic conditions.

- Oxadiazole Moiety Introduction : React intermediates (e.g., amidoximes) with activated carboxylic acids or esters under reflux in polar aprotic solvents (DMF, DMSO) with bases like NaH or K₂CO₃ to form the 1,2,4-oxadiazole ring .

- Functionalization : The benzyl group is introduced via alkylation or nucleophilic substitution, optimized for regioselectivity using TLC or HPLC to monitor progress .

- Purification : Recrystallization from ethanol or methanol yields pure product, confirmed by NMR and MS .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity (e.g., benzyl protons at δ 4.5–5.5 ppm, oxadiazole carbons at ~165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1620 cm⁻¹) groups .

- HPLC/TLC : Ensures purity (>95%) and tracks reaction progress .

Q. What in vitro models are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based substrates. IC₅₀ values are calculated from dose-response curves .

- Cell Viability Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin assays. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the oxadiazole moiety synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amidoximes. Avoid protic solvents to prevent side reactions .

- Catalysis : Add catalytic Cu(I) or ZnCl₂ to accelerate cyclization. Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours conventional) .

- Temperature Control : Maintain 80–100°C for optimal cyclization; higher temperatures risk decomposition .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Systematic Substituent Variation : Modify the 4-ethoxy-3-methoxyphenyl group to assess steric/electronic effects (e.g., replace ethoxy with methoxy or halogens) .

- Bioisosteric Replacement : Substitute oxadiazole with 1,3,4-thiadiazole or triazole to compare activity .

- Computational Modeling : Use docking (AutoDock Vina) to predict binding to target proteins (e.g., PARP-1). Validate with mutagenesis studies .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Compare protocols for cell culture conditions (e.g., serum concentration, passage number) and compound purity (HPLC ≥98%) .

- Dose-Response Repetition : Conduct triplicate experiments with internal controls. Use statistical tools (ANOVA, t-tests) to identify outliers .

- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition datasets) using platforms like PubChem BioActivity .

Q. What approaches assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .

- Metabolic Stability : Use liver microsomes (human/rat) to calculate half-life (t₁/₂). CYP450 inhibition assays predict drug-drug interactions .

- Thermal Stability : DSC/TGA analysis determines decomposition temperatures (>200°C indicates suitability for oral formulations) .

Q. Which computational methods predict binding modes with target enzymes?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or MOE to model interactions (e.g., hydrogen bonds with quinazoline C=O groups). Validate with co-crystallization if possible .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD/RMSF plots for conformational changes .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities (ΔG) for SAR refinement .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across enzyme inhibition studies?

- Methodological Answer :

- Enzyme Source Variability : Compare recombinant vs. native enzyme preparations (e.g., purity, post-translational modifications) .

- Substrate Competition : Test with/without ATP in kinase assays to identify competitive/non-competitive inhibition .

- Data Normalization : Use Z-score or fold-change relative to a common reference inhibitor (e.g., staurosporine for kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.